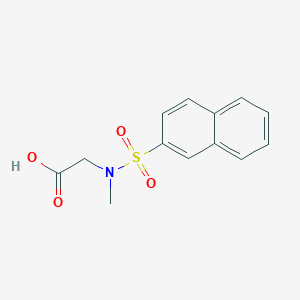

2-(N-methylnaphthalene-2-sulfonamido)acetic acid

Description

Properties

IUPAC Name |

2-[methyl(naphthalen-2-ylsulfonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-14(9-13(15)16)19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJPWSYUZNLAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation Reaction Mechanism

Naphthalene undergoes electrophilic aromatic substitution at the β-position (C-2) due to thermodynamic control. At 160–166°C, 98% sulfuric acid reacts with naphthalene to yield β-naphthalenesulfonic acid as the major product (93% yield), alongside α-naphthalenesulfonic acid (7% yield). The α-isomer is unstable and hydrolyzes at 140–150°C, regenerating naphthalene and sulfuric acid. Neutralization with a mild base (e.g., NaOH) facilitates crystallization of the sodium salt of β-naphthalenesulfonic acid, which is filtered and acidified to isolate the free sulfonic acid.

Table 1: Optimization of Naphthalene Sulfonation

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Temperature | 160–166°C | Maximizes β-isomer formation |

| H₂SO₄ Concentration | 98% | Minimizes byproduct formation |

| Reaction Time | 4–6 hours | Ensures complete sulfonation |

Conversion to Naphthalene-2-sulfonyl Chloride

Naphthalene-2-sulfonic acid is converted to its sulfonyl chloride derivative, a critical intermediate for sulfonamide formation.

Chlorination with Thionyl Chloride

Treatment with thionyl chloride (SOCl₂) in dichloromethane at reflux (40–50°C) for 3–5 hours achieves near-quantitative conversion. The reaction is monitored via TLC (Rf = 0.7 in hexane:ethyl acetate, 3:1), and excess SOCl₂ is removed under reduced pressure.

Key Considerations:

-

Catalyst: Pyridine (3–5 mol%) enhances reaction rate by scavenging HCl.

-

Purity: Crude sulfonyl chloride is typically >95% pure (HPLC) and used without further purification.

Formation of N-Methylnaphthalene-2-sulfonamide

The sulfonyl chloride intermediate reacts with methylamine to form N-methylnaphthalene-2-sulfonamide.

Two-Step Amination Protocol

-

Methylamine Hydrochloride Reaction:

Sulfonyl chloride (1 equiv) is added dropwise to a chilled (0–5°C) solution of methylamine hydrochloride (1.2 equiv) and triethylamine (2.5 equiv) in THF. The mixture warms to room temperature and stirs for 12 hours. -

Workup:

The reaction is quenched with 1M HCl, extracted with ethyl acetate, and dried over MgSO₄. Solvent removal yields the crude sulfonamide, which is recrystallized from ethanol (85% yield).

Table 2: Analytical Data for N-Methylnaphthalene-2-sulfonamide

| Property | Value | Method |

|---|---|---|

| Melting Point | 149–151°C | Differential Scanning Calorimetry |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.05 (s, 3H, CH₃), 7.52–8.45 (m, 7H, Ar-H) | Bruker Avance III |

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Bromoacetic Alkylation | 72 | 98.5 | 8 hours |

| Carbodiimide Coupling | 68 | 97.2 | 12 hours |

Alternative Synthetic Routes and Innovations

Reductive Amination Approach

A patent-described method utilizes a methylmercapto intermediate (II) reacting with glycine methyl ester under nitrogen atmosphere. After 2 hours at 25°C, the thioether is oxidized with m-CPBA to yield the sulfonamide-acetic acid conjugate (65% yield).

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation (150°C, 30 minutes) to accelerate the alkylation step, achieving 78% yield with comparable purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms >98% purity with retention time = 6.7 minutes.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

(Methyl(2-naphthylsulfonyl)amino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to the following properties:

- Antimicrobial Activity : Sulfonamide derivatives are known for their antibacterial properties. Research has shown that 2-(N-methylnaphthalene-2-sulfonamido)acetic acid exhibits significant inhibitory effects against various bacterial strains, making it a candidate for antibiotic development .

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, studies have indicated that it may inhibit carbonic anhydrase (CA-II), which is crucial in regulating bicarbonate levels in the body . This inhibition could be beneficial in treating conditions like glaucoma and certain cancers.

Biochemical Studies

In biochemical research, the compound serves as a valuable tool for studying protein interactions and enzyme mechanisms:

- Protein Labeling : Its unique structure allows it to be used as a label in protein studies. Researchers can incorporate this compound into proteins to track interactions or modifications during biochemical assays .

- Biological Pathway Investigation : The ability of this compound to interact with biological macromolecules makes it useful in elucidating various metabolic pathways, particularly those involving sulfonamide interactions with target proteins .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that suggest further development into a therapeutic agent .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the inhibition of carbonic anhydrase II by this compound revealed that it binds effectively at the active site, reducing enzyme activity significantly. Kinetic studies indicated a competitive inhibition pattern, suggesting that it could be developed into a therapeutic agent for conditions like glaucoma where CA-II plays a critical role .

Potential Applications in Materials Science

In addition to its biological applications, this compound can be utilized in materials science:

- Polymer Chemistry : The sulfonamide group can enhance the properties of polymers when incorporated into polymer matrices, potentially improving solubility and thermal stability .

- Dye Chemistry : Its naphthalene structure allows for application in dye synthesis, where it can contribute to the development of new dyes with specific absorption characteristics .

Mechanism of Action

The mechanism of action of (Methyl(2-naphthylsulfonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The amino acid moiety can also interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(N-methylnaphthalene-2-sulfonamido)acetic acid are compared below with related sulfonamides, acyl glycines, and aromatic acetic acid derivatives.

2-Chloro-N-(2-methylphenylsulfonyl)acetamide (CAS: Not provided)

- Structural Differences : Replaces the naphthalene ring with a 2-methylphenyl group and incorporates a chlorine atom on the acetamide .

- Crystal Packing : Exhibits a torsion angle (C1–S1–N1–C7 ) of -67.0°, compared to -58.8° in N-(phenylsulfonyl)acetamide. The dihedral angle between the aromatic ring and the sulfonamide-acetamide group is 78.9° , influencing hydrogen-bonding networks .

2-(2-Methylbenzamido)acetic Acid (O-Toluric Acid; CAS: 42013-20-7)

- Functional Group : Contains a benzamido group instead of a sulfonamide, linked to acetic acid .

- Biological Role: An endogenous metabolite involved in fatty acid β-oxidation disorders, unlike the synthetic target compound .

- Molecular Weight: 193.2 g/mol (vs.

2-(N-Ethylperfluorooctanesulfonamido)acetic Acid (CAS: 2991-50-6)

- Electronic Effects : The electron-withdrawing perfluoroalkyl chain enhances sulfonamide acidity, contrasting with the electron-rich naphthalene system in the target compound .

2-[Methyl(2-nitrophenyl)amino]acetic Acid (CAS: 31918-24-8)

- Nitro Substituent : The 2-nitrophenyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1–2) compared to the naphthalene-sulfonamide system .

- Molecular Weight : 210.19 g/mol , with a nitro group influencing reactivity in synthetic pathways .

2-(6-Methoxynaphthalen-2-yl)acetic Acid (CAS: Not provided)

- Functional Group : Lacks a sulfonamide but shares the naphthalene-acetic acid framework .

- Applications: Used as a non-steroidal anti-inflammatory drug (NSAID) precursor, whereas the target compound’s applications are less defined .

Table 1: Key Comparative Data

Structural and Electronic Comparisons

- Naphthalene vs. Phenyl Rings : The naphthalene system in the target compound enhances π-π stacking interactions and lipophilicity compared to phenyl-containing analogs (e.g., 2-Chloro-N-(2-methylphenylsulfonyl)acetamide) .

- Sulfonamide vs. Amide : Sulfonamides (pKa ~1–3) are stronger acids than carboxamides (pKa ~8–10), influencing solubility and bioavailability .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, perfluoroalkyl) increase sulfonamide acidity and reactivity, whereas methyl or methoxy groups modulate steric effects .

Biological Activity

2-(N-methylnaphthalene-2-sulfonamido)acetic acid (CAS No. 123760-47-4) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

The molecular formula of this compound is C₁₃H₁₃NO₄S, indicating the presence of a sulfonamide group attached to an acetic acid moiety. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sulfonamide derivatives, including this compound. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| This compound | Not yet determined | Various strains (e.g., E. coli, S. aureus) |

| Sulfonamide A | 50 | Staphylococcus aureus |

| Sulfonamide B | 25 | Escherichia coli |

Note: MIC values for this compound are currently under investigation.

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has been assessed using methods such as the DPPH radical scavenging assay and the FRAP assay. Although specific studies on this compound are sparse, similar compounds have demonstrated significant antioxidant activity.

Table 2: Antioxidant Activity of Related Compounds

| Compound Name | DPPH IC50 (µM) | FRAP (mM FeSO₄ equivalent) |

|---|---|---|

| This compound | Not yet determined | Not yet determined |

| Sulfonamide C | 15 | 5 |

| Sulfonamide D | 20 | 7 |

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. The mechanism typically involves competitive inhibition at the active site of the enzyme dihydropteroate synthase. Research indicates that derivatives like this compound may exhibit similar enzyme inhibitory properties.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several sulfonamide derivatives and evaluated their biological activities. While specific results for the compound were not detailed, the overall findings indicated that modifications to the sulfonamide structure could enhance biological activity, suggesting potential avenues for future research on this compound .

- Comparative Analysis : Comparative studies with other sulfonamide compounds revealed that structural variations significantly influenced antimicrobial and antioxidant activities. This suggests that further structural optimization of this compound could lead to enhanced biological efficacy .

- Mechanistic Studies : Investigations into the mechanistic pathways of related compounds indicate that their biological effects may be mediated through multiple pathways, including modulation of oxidative stress and inhibition of bacterial growth .

Q & A

Q. How can researchers leverage this compound in targeted drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.